molecular formula C22H25NO2 B458808 3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine

Katalognummer: B458808
Molekulargewicht: 335.4g/mol
InChI-Schlüssel: PRZCURDAEIBKLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a furan ring, a methylphenyl group, and a methoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine typically involves the reaction of 3-(2-furyl)-3-(4-methylphenyl)propylamine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The furan ring and methoxybenzyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(2-furyl)-3-(4-methylphenyl)propyl]-N-(4-methoxybenzyl)acetamide
  • 3-(2-furyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine

Uniqueness

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C22H25NO2

Molekulargewicht

335.4g/mol

IUPAC-Name

3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C22H25NO2/c1-17-5-9-19(10-6-17)21(22-4-3-15-25-22)13-14-23-16-18-7-11-20(24-2)12-8-18/h3-12,15,21,23H,13-14,16H2,1-2H3

InChI-Schlüssel

PRZCURDAEIBKLV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)OC)C3=CC=CO3

Kanonische SMILES

CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)OC)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.